molecular formula C12H18N2O2 B7939139 3-(Benzyloxy)-2,2-dimethylpropanehydrazide

3-(Benzyloxy)-2,2-dimethylpropanehydrazide

Cat. No.: B7939139
M. Wt: 222.28 g/mol
InChI Key: PVTKEVWMFBUJSS-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-2,2-dimethylpropanehydrazide is an organic compound that features a benzyloxy group attached to a propanehydrazide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-2,2-dimethylpropanehydrazide typically involves the reaction of 3-(benzyloxy)-2,2-dimethylpropanoic acid with hydrazine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-2,2-dimethylpropanehydrazide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The hydrazide group can be reduced to form amines.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to substitute the benzyloxy group.

Major Products

    Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.

    Reduction: Reduction of the hydrazide group can produce corresponding amines.

    Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Benzyloxy)-2,2-dimethylpropanehydrazide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-2,2-dimethylpropanehydrazide involves its interaction with specific molecular targets. The benzyloxy group can interact with hydrophobic pockets in proteins, while the hydrazide group can form hydrogen bonds with active site residues. These interactions can inhibit enzyme activity or alter protein function, making it useful in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    3-(Benzyloxy)pyridin-2-amine: Similar in structure but contains a pyridine ring.

    3-(Benzyloxy)benzaldehyde: Contains an aldehyde group instead of a hydrazide.

    3-(Benzyloxy)-1-cyclobutanone: Contains a cyclobutanone ring instead of a propanehydrazide backbone.

Uniqueness

3-(Benzyloxy)-2,2-dimethylpropanehydrazide is unique due to its combination of a benzyloxy group and a hydrazide group on a dimethylpropane backbone. This unique structure allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not.

Properties

IUPAC Name

2,2-dimethyl-3-phenylmethoxypropanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-12(2,11(15)14-13)9-16-8-10-6-4-3-5-7-10/h3-7H,8-9,13H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVTKEVWMFBUJSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COCC1=CC=CC=C1)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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